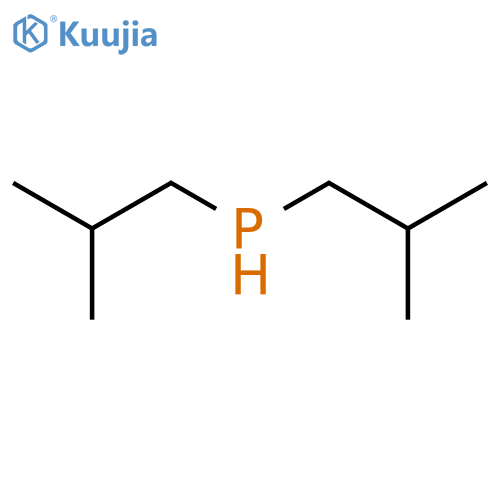Cas no 4006-38-6 (Phosphine,bis(2-methylpropyl)-)

4006-38-6 structure
商品名:Phosphine,bis(2-methylpropyl)-
Phosphine,bis(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphine,bis(2-methylpropyl)-
- DI-I-BUTYLPHOSPHINE
- Di-i-butylphosphine,min.
- diisobutylphosphane
- Diisobutyl-phosphin
- diisobutylphosphine
- Phosphine, bis(2-methylpropyl)-
- FT-0716696
- MFCD00269832
- Diisobutyl-phosphane
- LREAZWJEBORMTB-UHFFFAOYSA-N
- di-iso-butylphosphine
- 4006-38-6
- SCHEMBL925589
- DTXSID7063261
- Di-(iso-butyl)phosphine
- bis(2-methylpropyl)phosphane
- DB-009688
-
- MDL: MFCD00269832
- インチ: InChI=1S/C8H19P/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3
- InChIKey: LREAZWJEBORMTB-UHFFFAOYSA-N
- ほほえんだ: CC(C)CPCC(C)C
計算された属性
- せいみつぶんしりょう: 146.12200
- どういたいしつりょう: 146.122437604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 49.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- フラッシュポイント: -18°C
- PSA: 13.59000
- LogP: 2.97690
- かんど: air sensitive
Phosphine,bis(2-methylpropyl)- セキュリティ情報
- 危険物輸送番号:UN 2924
- 危険カテゴリコード: 17-34
- セキュリティの説明: S26; S36/37/39
- リスク用語:R17
Phosphine,bis(2-methylpropyl)- 税関データ
- 税関コード:2901100000
- 税関データ:
中国税関コード:
2901100000概要:
290100000飽和無環状炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
290100000個の飽和無環状炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Phosphine,bis(2-methylpropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1031-10g |
Di-i-butylphosphine |
4006-38-6 | min.97%(10wt%inhexanes) | 10g |
1539.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1031-250g |
Di-i-butylphosphine |
4006-38-6 | min.97%(10wt%inhexanes) | 250g |
8322.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1031-50g |
Di-i-butylphosphine |
4006-38-6 | min.97%(10wt%inhexanes) | 50g |
2508.0CNY | 2021-07-12 | |
| abcr | AB133141-50 g |
Di-i-butylphosphine, 97% (10% in hexane); . |
4006-38-6 | 97% | 50g |
€259.00 | 2023-06-24 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601128-50g |
Phosphine,bis(2-methylpropyl)- |
4006-38-6 | 97% | 50g |
¥4800.0 | 2024-07-19 | |
| abcr | AB133141-10 g |
Di-i-butylphosphine, 97% (10% in hexane); . |
4006-38-6 | 97% | 10g |
€161.00 | 2023-06-24 | |
| abcr | AB121564-1 g |
Di-i-butylphosphine, 97%; . |
4006-38-6 | 97% | 1 g |
€91.50 | 2023-07-20 | |
| abcr | AB133141-250g |
Di-i-butylphosphine, 97% (10% in hexane); . |
4006-38-6 | 97% | 250g |
€909.00 | 2025-02-20 | |
| 1PlusChem | 1P00C7RV-50g |
DI-I-BUTYLPHOSPHINE |
4006-38-6 | min. 97% (10 wt% in hexanes) | 50g |
$268.00 | 2024-05-03 | |
| A2B Chem LLC | AF69147-10g |
DI-I-BUTYLPHOSPHINE |
4006-38-6 | 97%(10 wt% in hexanes) | 10g |
$167.00 | 2024-04-20 |
Phosphine,bis(2-methylpropyl)- 関連文献
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
4006-38-6 (Phosphine,bis(2-methylpropyl)-) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4006-38-6)Phosphine,bis(2-methylpropyl)-

清らかである:99%/99%/99%
はかる:10g/50g/250g
価格 ($):275.0/447.0/1478.0